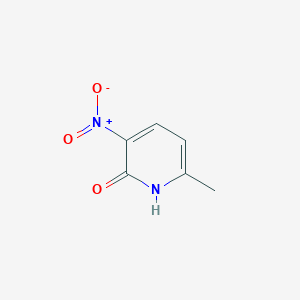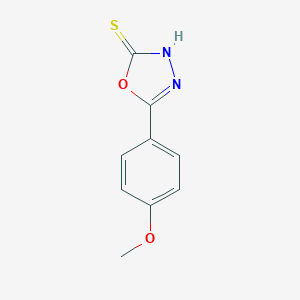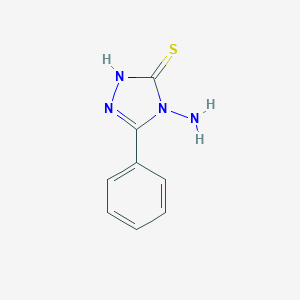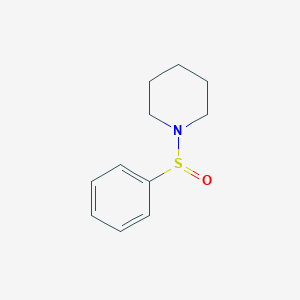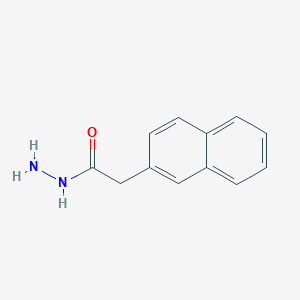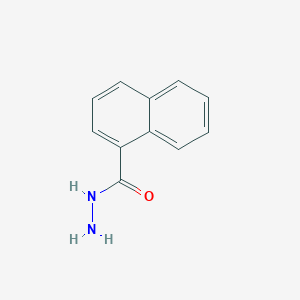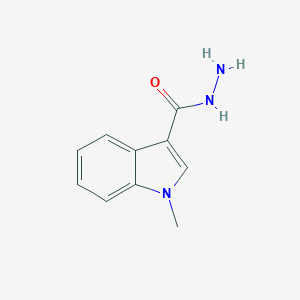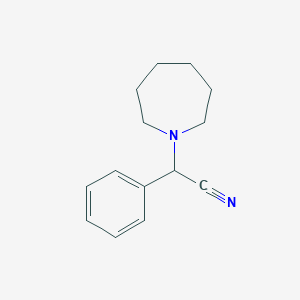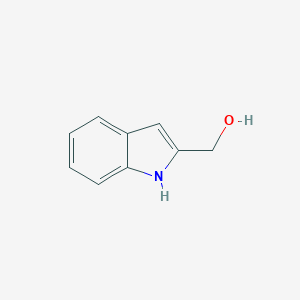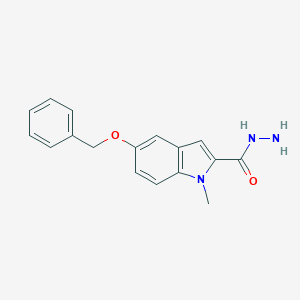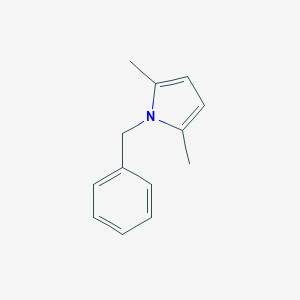
1-Benzyl-2,5-diméthylpyrrole
Vue d'ensemble
Description
1-Benzyl-2,5-dimethylpyrrole is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. The presence of benzyl and methyl groups in 1-Benzyl-2,5-dimethylpyrrole enhances its chemical properties, making it a valuable compound in various chemical reactions and applications.
Applications De Recherche Scientifique
1-Benzyl-2,5-dimethylpyrrole has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of polymers and other industrial chemicals
Mécanisme D'action
Target of Action
1-Benzyl-2,5-dimethylpyrrole is a covalent compound that is formed by the reaction of morpholine and amines with sulfamate . It has been shown to have acidic properties
Mode of Action
It has potential use as a reagent for the reduction of nitrite to nitric oxide . This suggests that it may interact with its targets by participating in redox reactions.
Biochemical Pathways
Its potential use as a reagent for the reduction of nitrite to nitric oxide suggests that it may be involved in nitric oxide synthesis pathways .
Result of Action
Its potential use in the synthesis of polymers and pharmaceuticals suggests that it may have significant effects at the molecular level .
Analyse Biochimique
Biochemical Properties
1-Benzyl-2,5-dimethylpyrrole has been shown to have acidic properties . It can be used as a reagent for the reduction of nitrite to nitric oxide
Cellular Effects
Given its potential use as a reagent for the reduction of nitrite to nitric oxide , it may influence cellular processes related to nitric oxide signaling.
Molecular Mechanism
It is known to be a covalent compound formed by the reaction of morpholine and amines with sulfamate , and it has potential use as a reagent for the reduction of nitrite to nitric oxide .
Temporal Effects in Laboratory Settings
It is known that the excited-state dynamics of 2,5-dimethylpyrrole following excitation at wavelengths in the range of 265.7–216.7 nm results in the population of the S1 (1πσ*) state, which decays out of the photoionization window in about 90 fs .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Benzyl-2,5-dimethylpyrrole can be synthesized through several methods. One common approach involves the reaction of 3-Hexyn-2,5-diol with benzylamine . The reaction typically requires a catalyst and specific conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the synthesis of 1-Benzyl-2,5-dimethylpyrrole often involves large-scale reactions using optimized conditions to maximize efficiency and minimize costs. The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzyl-2,5-dimethylpyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert 1-Benzyl-2,5-dimethylpyrrole into other derivatives.
Substitution: The benzyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various reagents, including halogens and acids, can facilitate substitution reactions.
Major Products: The products formed from these reactions vary widely and can include different pyrrole derivatives, depending on the specific reaction conditions and reagents used .
Comparaison Avec Des Composés Similaires
2,5-Dimethylpyrrole: Lacks the benzyl group, resulting in different chemical properties and reactivity.
1-Benzylpyrrole: Lacks the methyl groups, affecting its stability and reactivity.
2,5-Dimethyl-1-phenylpyrrole: Similar structure but with a phenyl group instead of a benzyl group, leading to different applications and properties.
Uniqueness: 1-Benzyl-2,5-dimethylpyrrole’s unique combination of benzyl and methyl groups provides distinct chemical properties, making it valuable in specific synthetic and industrial applications. Its stability and reactivity profile differ from other pyrrole derivatives, offering unique advantages in various research and industrial contexts .
Propriétés
IUPAC Name |
1-benzyl-2,5-dimethylpyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N/c1-11-8-9-12(2)14(11)10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNXMFQXZASNQHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1CC2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80198479 | |
| Record name | 1H-Pyrrole, 2,5-dimethyl-1-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80198479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5044-20-2 | |
| Record name | 1H-Pyrrole, 2,5-dimethyl-1-(phenylmethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005044202 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5044-20-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167227 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Pyrrole, 2,5-dimethyl-1-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80198479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Q1: How does 1-benzyl-2,5-dimethylpyrrole compare to other known blocking agents in preventing nitrosamine formation?
A: The study demonstrates that 1-benzyl-2,5-dimethylpyrrole exhibits superior efficacy in blocking the formation of N-nitrosomorpholine compared to several established agents. Its blocking ability is noted to be significantly greater than ascorbic acid, 1,2-phenylenediamine, and ammonium sulfamate. [] The study suggests that 1-benzyl-2,5-dimethylpyrrole and 2,5-dimethylpyrrole are the most effective among all tested pyrroles in preventing morpholine nitrosation under acidic conditions. []
Q2: What is the mechanism by which 1-benzyl-2,5-dimethylpyrrole prevents nitrosamine formation?
A: While the study doesn't delve into the specific mechanism of 1-benzyl-2,5-dimethylpyrrole, it highlights that pyrroles, in general, react with nitrosating agents to yield complex mixtures devoid of N-nitroso compounds. [] This suggests that 1-benzyl-2,5-dimethylpyrrole likely acts as a competitive inhibitor, reacting preferentially with nitrosating agents and preventing them from reacting with morpholine to form N-nitrosomorpholine.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
